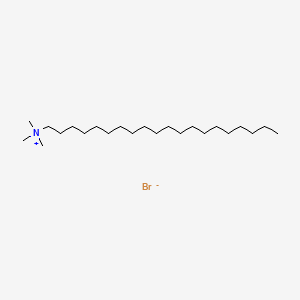

Eicosyltrimethylammonium bromide

Descripción

BenchChem offers high-quality Eicosyltrimethylammonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Eicosyltrimethylammonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

icosyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H50N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(2,3)4;/h5-23H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKQUZGJQABVKX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H50BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70994144 | |

| Record name | N,N,N-Trimethylicosan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70994144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7342-61-2 | |

| Record name | 1-Eicosanaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7342-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, eicosyltrimethyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethylicosan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70994144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Critical Micelle Concentration of Eicosyltrimethylammonium Bromide (C20TAB): Thermodynamic Mechanics, Measurement Protocols, and Nanomaterial Applications

Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Eicosyltrimethylammonium bromide (C20TAB) is a highly hydrophobic, long-chain (C20) cationic surfactant belonging to the alkyltrimethylammonium bromide homologous series. While its shorter-chain counterpart, cetyltrimethylammonium bromide (CTAB, C16), is ubiquitous in nanomaterial synthesis and biological assays, C20TAB is specifically engineered for applications requiring expanded micellar volumes and larger template dimensions[1].

Understanding and accurately measuring the Critical Micelle Concentration (CMC) of C20TAB is notoriously difficult due to its elevated Krafft temperature and extreme hydrophobicity. This whitepaper provides a comprehensive mechanistic overview of C20TAB micellization, details self-validating experimental protocols for its synthesis and CMC determination, and outlines its critical role in Evaporation-Induced Self-Assembly (EISA) workflows[1].

Mechanistic Overview of C20TAB Micellization

Thermodynamics and the Hydrophobic Effect

The micellization of C20TAB is fundamentally driven by the hydrophobic effect. When C20TAB monomers are dissolved in water, the 20-carbon alkyl tail forces the surrounding water molecules into a highly ordered, clathrate-like structure, resulting in a severe entropic penalty. To minimize the system's Gibbs free energy ( ΔGmic ), the monomers spontaneously aggregate into micelles, burying their hydrophobic tails in the core and exposing their cationic trimethylammonium headgroups to the aqueous phase.

Because the entropic driving force scales linearly with the number of methylene ( −CH2− ) groups, the CMC of C20TAB is exponentially lower than that of shorter-chain homologues.

The Krafft Point Limitation

A critical field-proven insight when working with C20TAB is the dominant role of the Krafft temperature ( TK ). The Krafft point is the temperature at which the solubility of the surfactant monomer equals its CMC. Due to the intense van der Waals interactions between the C20 chains in the crystalline solid state, C20TAB has a highly elevated Krafft point compared to CTAB. Consequently, attempting to measure the CMC of C20TAB at standard room temperature (25 °C) will result in precipitation rather than micellization. All thermodynamic measurements and templating reactions must be conducted in thermostated environments above its Krafft point (typically ≥50 °C).

Thermodynamic workflow of C20TAB micellization driven by the hydrophobic effect.

Physicochemical Properties & Homologous Series Data

To contextualize the CMC of C20TAB, it is necessary to view it within the alkyltrimethylammonium bromide homologous series. According to the empirical Klevens equation ( log10(CMC)=A−B⋅n ), the addition of each two-carbon unit reduces the CMC by a factor of approximately 3 to 4.

Table 1: Comparative CMC Values of Alkyltrimethylammonium Bromides

| Surfactant | Chain Length ( n ) | Approx. CMC (mM)* | Application Context |

| C14TAB (Tetradecyl-) | 14 | ~3.60 | Mild solubilization, biological assays[2] |

| C16TAB (Cetyl/CTAB) | 16 | ~0.90 | Standard mesoporous silica templating |

| C18TAB (Octadecyl-) | 18 | ~0.30 | High-stability emulsions |

| C20TAB (Eicosyl-) | 20 | ~0.08 | Expanded-pore nanomaterials[1] |

*Note: CMC values are temperature-dependent and vary slightly based on the specific counterion dissociation at elevated Krafft temperatures.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that experimental design must inherently validate its own outputs. The following protocols are designed with internal causality checks to ensure data integrity.

Protocol 1: Synthesis and Purification of C20TAB

Commercially sourced ultra-long-chain surfactants often contain unreacted alkyl halides or fatty alcohols. These highly hydrophobic impurities act as nucleating centers, artificially depressing the apparent CMC.

Step-by-Step Methodology:

-

Reaction: Dissolve 1-bromoeicosane in anhydrous ethanol. Add a 30% solution of trimethylamine in ethanol dropwise[1].

-

Reflux: Reflux the mixture at 100 °C for 8 hours under a dry ice condenser to prevent the escape of volatile trimethylamine[1].

-

Precipitation: Filter the hot solution and store it overnight in a freezer to force the precipitation of the quaternary ammonium salt[1].

-

Purification (Critical Step): Recover the crude solid using a rotary evaporator. Recrystallize the product a minimum of three times from pure ethanol to remove all traces of unreacted 1-bromoeicosane[1].

-

Validation: Confirm purity via 1H NMR (in CDCl3 ), ensuring the absence of the triplet near 3.4 ppm characteristic of the −CH2Br group[1].

Protocol 2: Conductometric Determination of C20TAB CMC

Conductometry is the most reliable method for ionic surfactants. It relies on the distinct drop in charge carrier mobility that occurs when free monomers condense into micelles and bind bromide counterions in the Stern layer.

Step-by-Step Methodology:

-

Preparation: Prepare a highly purified, degassed aqueous solution of C20TAB at a concentration roughly 5 times the expected CMC (~0.4 mM).

-

Thermostating: Place the measurement vessel in a water jacket thermostated to 55 °C (well above the Krafft point of C20TAB) to prevent premature crystallization.

-

Titration: Titrate the C20TAB stock solution into a known volume of pure water (also at 55 °C), measuring the specific conductivity ( κ ) after each addition.

-

Data Analysis: Plot specific conductivity ( κ ) versus surfactant concentration ( C ).

-

Self-Validation System: Fit linear regressions to the pre-CMC and post-CMC data points. The intersection of these two lines is the CMC. Calculate the ratio of the post-CMC slope to the pre-CMC slope; this yields the degree of micellar dissociation ( α ). The degree of counterion binding ( β=1−α ) must fall between 0.6 and 0.8. If β falls outside this range, the system is contaminated, or the temperature dropped below the Krafft point during measurement.

Applications in Nanomaterials: Evaporation-Induced Self-Assembly (EISA)

C20TAB is highly prized in the synthesis of mesoporous silica thin films because its extended hydrophobic tail produces significantly larger pore diameters than standard CTAB[1],[3]. This is critical for accommodating large biomolecules or complex electrocatalysts within the pores.

In the EISA workflow, the initial surfactant concentration ( C0 ) is deliberately kept significantly lower than the CMC ( C0≪CMC )[1]. This prevents premature micellization in the bulk solution.

EISA Workflow:

-

Sol Preparation: Mix C20TAB, tetraethylorthosilicate (TEOS), water, and ethanol under acidic conditions (pH ~3)[1]. At this stage, the system is a homogenous solution of stable species[1].

-

Deposition: Apply the sol to a substrate via dip or spin coating[1].

-

Evaporation & Crossing the CMC: As the volatile ethanol solvent evaporates from the deposited film, the local concentration of C20TAB rapidly increases. Once the concentration crosses the CMC, it triggers the self-assembly process, forming well-organized liquid crystalline micellar structures[1].

-

Condensation: The silica species condense around these C20TAB templates[1].

-

Extraction: The C20TAB template is removed via solvent extraction or calcination, leaving behind vertically aligned, hexagonally ordered pores[1].

Evaporation-Induced Self-Assembly (EISA) utilizing C20TAB for mesoporous silica.

Environmental and Biological Considerations

Beyond materials science, eicosyltrimethylammonium bromide and its derivatives are utilized as potent cationic biocides and are increasingly monitored in environmental contexts. Due to their extreme hydrophobicity and low CMC, they partition heavily into sediments. Recent mass spectrometry analyses have identified high concentrations of quaternary ammonium compounds, including eicosyltrimethylammonium, in estuarine sediments, highlighting the need for robust analytical tracking of these long-chain surfactants[4]. Furthermore, in biological assays (such as HbA1c measurement), the specific CMC of the chosen surfactant dictates its interaction with diagnostic enzymes like amadoriase, making the precise selection of chain length critical for assay stability[2].

References

-

Increasing the Diameter of Vertically Aligned, Hexagonally Ordered Pores in Mesoporous Silica Thin Films ACS Langmuir[Link]

- Modified amadoriase and method for producing the same, agent for improving surfactant resistance...

-

Analysis of Quaternary Ammonium Compounds in Estuarine Sediments by LC-ToF-MS ResearchGate[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US10619183B2 - Modified amadoriase and method for producing the same, agent for improving surfactant resistance of amadoriase and composition for measuring HbA1c using the same - Google Patents [patents.google.com]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Amphiphilic Properties of Long-Chain Quaternary Ammonium Salts

Introduction

Long-chain quaternary ammonium salts (QAS) are a fascinating and versatile class of molecules that hold a pivotal position in both fundamental research and numerous industrial applications. Their defining characteristic is their amphiphilic nature, possessing a molecular architecture that simultaneously embraces and repels water. This dual personality, stemming from a positively charged hydrophilic "head" and a long, water-insoluble hydrophobic "tail," dictates their behavior in solution, leading to spontaneous self-assembly into a variety of supramolecular structures.[1][2][3] This guide provides an in-depth exploration of the core amphiphilic properties of long-chain QAS, delving into the principles governing their self-assembly, the factors that influence this behavior, and the diverse applications that arise from these unique characteristics. We will further explore established experimental protocols for their characterization, providing researchers, scientists, and drug development professionals with a comprehensive resource to understand and harness the power of these remarkable molecules.

The Molecular Architecture of Amphiphilicity

The fundamental structure of a long-chain quaternary ammonium salt consists of a central, positively charged nitrogen atom bonded to four organic substituents.[1][3][4] For these compounds to exhibit significant amphiphilic properties, at least one of these substituents is a long alkyl chain, typically comprising 8 to 18 carbon atoms, which forms the hydrophobic tail.[3][5] The quaternary ammonium group itself, with its permanent positive charge, serves as the hydrophilic head.[1][4] This charge is independent of the solution's pH, a key feature that distinguishes them from other amine-based surfactants.[1][4]

The synthesis of these compounds is often achieved through the quaternization of tertiary amines with alkyl halides, a reaction also known as the Menshutkin reaction.[4] For instance, a common synthesis involves reacting a long-chain alkyldimethylamine with benzyl chloride to produce benzalkonium chloride.[4]

Caption: Generalized structure of a long-chain QAS.

Self-Assembly and the Critical Micelle Concentration (CMC)

In an aqueous environment, the hydrophobic tails of long-chain QAS disrupt the hydrogen-bonding network of water, an energetically unfavorable situation. To minimize this disruption, the molecules spontaneously self-assemble into organized aggregates called micelles once a certain concentration is reached.[6] This concentration is known as the Critical Micelle Concentration (CMC) .[6][7] Below the CMC, the QAS molecules exist predominantly as individual monomers in the solution and at the air-water interface.[6][7] Above the CMC, the addition of more QAS leads to the formation of more micelles, while the monomer concentration remains relatively constant.[6][8]

In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form a charged outer shell that interacts with the surrounding aqueous medium.[9] This process is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution, the interface, and the micelles.

Caption: Micelle formation above the CMC.

The CMC is a critical parameter that dictates the performance of QAS in various applications. It is a measure of the surfactant's efficiency; a lower CMC indicates that less surfactant is needed to initiate micellization and achieve the desired effect, such as solubilization or detergency.[10]

Factors Influencing the Critical Micelle Concentration

The CMC of a long-chain QAS is not a fixed value but is influenced by several factors related to its molecular structure and the surrounding environment.[7]

| Factor | Effect on CMC | Causality |

| Alkyl Chain Length | Decreases with increasing length | Longer hydrophobic tails have lower water solubility, favoring micelle formation at lower concentrations.[9][11][12] |

| Hydrophilic Head Group | Ionic heads generally have higher CMCs than non-ionic heads | Repulsion between the charged head groups opposes micellization, requiring a higher concentration to overcome this barrier.[9][11] |

| Counter-ion | More strongly bound counter-ions lower the CMC | Tightly bound counter-ions partially neutralize the charge of the head groups, reducing electrostatic repulsion and promoting micelle formation.[5] |

| Addition of Electrolytes | Decreases the CMC of ionic surfactants | The added ions screen the electrostatic repulsion between the charged head groups, facilitating micellization at lower concentrations.[9][12][13] |

| Temperature | Effect is complex and surfactant-dependent | For many ionic surfactants, the CMC may initially decrease with temperature and then increase.[14] This is due to a balance of factors including changes in water structure and head group hydration.[11][12] |

| Organic Additives | Can increase or decrease the CMC | Some organic molecules can be incorporated into the micelles, affecting their stability and formation. For example, alcohols can decrease the CMC.[9][11] |

Applications Driven by Amphiphilicity

The unique ability of long-chain QAS to self-assemble and modify interfaces underpins their use in a wide array of applications.

Surfactants and Detergents

Their amphiphilic nature makes long-chain QAS excellent surfactants. They reduce the surface tension of water, allowing it to wet surfaces more effectively.[2] In detergency, their micelles can encapsulate and solubilize grease and oil, lifting them from surfaces to be washed away.[1]

Antimicrobial Agents and Disinfectants

Long-chain QAS are widely used as antimicrobial agents and disinfectants.[4][15] Their proposed mechanism of action involves the disruption of microbial cell membranes.[4][15][16] The positively charged head group of the QAS molecule is attracted to the negatively charged components of the bacterial cell wall and membrane.[16][17] The hydrophobic tail then penetrates the lipid bilayer, leading to membrane disorganization, leakage of cellular contents, and ultimately, cell death.[2][16] They are effective against a broad spectrum of microorganisms, including bacteria, fungi, and enveloped viruses.[4][15]

Caption: Antimicrobial action of QAS on bacterial membranes.

Drug Delivery Vehicles

The ability of long-chain QAS to form micelles makes them promising candidates for drug delivery systems, particularly for poorly water-soluble drugs.[18] The hydrophobic core of the micelle can serve as a reservoir for these drugs, increasing their solubility and bioavailability. The hydrophilic shell provides a stable interface with the aqueous environment of the body. Furthermore, the positive charge of the QAS can facilitate interaction with negatively charged cell membranes, potentially enhancing drug uptake.

Phase Transfer Catalysts

In organic synthesis, long-chain QAS can act as phase transfer catalysts (PTCs).[4][19] They facilitate reactions between reactants that are soluble in immiscible phases, such as an aqueous phase and an organic phase.[19][20] The QAS cation forms an ion pair with the reactant anion from the aqueous phase.[19][20] This ion pair is sufficiently lipophilic to be transported into the organic phase, where the anion can then react with the organic substrate.[19][21] The QAS cation then returns to the aqueous phase to repeat the cycle.[22]

Caption: Mechanism of phase transfer catalysis by QAS.

Experimental Determination of the Critical Micelle Concentration

The accurate determination of the CMC is crucial for both fundamental studies and practical applications of long-chain QAS.[23] Several reliable methods are commonly employed, each based on monitoring a distinct change in a physicochemical property of the solution as a function of surfactant concentration.[24]

Surface Tensiometry

This is a classic and direct method for determining the CMC.[23] It relies on the principle that as the surfactant concentration increases, the molecules adsorb at the air-water interface, causing a decrease in surface tension.[24] Once the surface is saturated with monomers at the CMC, the surface tension remains relatively constant with further increases in concentration.[6][25] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[10][23]

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of the long-chain QAS in high-purity water. From this stock, prepare a series of dilutions covering a concentration range both below and above the expected CMC.[23][25]

-

Tensiometer Calibration: Calibrate the tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions.[23]

-

Measurement: Measure the surface tension of each solution. Ensure temperature control, as surface tension is temperature-dependent.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the QAS concentration. The CMC is determined from the intersection of the two linear regions of the plot.[10][23]

Conductivity Measurement

This method is particularly suitable for ionic surfactants like long-chain QAS.[8][25] It is based on the change in the electrical conductivity of the solution with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added.[8][26] Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles are larger and less mobile than the individual monomers, and they also bind some of the counter-ions, reducing the total number of effective charge carriers.[8][25] The CMC is determined as the break point in the plot of conductivity versus concentration.[8]

Experimental Protocol:

-

Solution Preparation: Prepare a series of QAS solutions of varying concentrations in deionized water.

-

Conductivity Meter Setup: Calibrate the conductivity meter using standard solutions.

-

Measurement: Measure the conductivity of each solution at a constant temperature.

-

Data Analysis: Plot the specific conductivity versus the QAS concentration. The CMC is the concentration at the intersection of the two linear portions of the graph.[27]

Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene, which has a fluorescence spectrum that is sensitive to the polarity of its microenvironment.[23][24][28] Below the CMC, the probe resides in the polar aqueous environment. Above the CMC, the hydrophobic probe partitions into the nonpolar core of the micelles.[23][24] This change in the microenvironment causes a significant shift in the fluorescence emission spectrum, which can be monitored to determine the CMC.[28] Specifically, the ratio of the intensity of the first and third vibronic peaks (I1/I3) of pyrene's emission spectrum is plotted against the surfactant concentration.[23]

Experimental Protocol:

-

Probe and Solution Preparation: Prepare a stock solution of pyrene in a suitable organic solvent. Prepare a series of QAS solutions and add a small, constant amount of the pyrene stock solution to each.[23][24]

-

Fluorometer Setup: Set the excitation wavelength for pyrene (typically around 335 nm) and scan the emission spectrum.[23]

-

Measurement: Record the fluorescence emission spectrum for each sample.

-

Data Analysis: Calculate the I1/I3 ratio for each concentration and plot it against the logarithm of the QAS concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[13]

Caption: General workflow for CMC determination.

Conclusion

The amphiphilic properties of long-chain quaternary ammonium salts are the cornerstone of their scientific and industrial importance. Their ability to spontaneously self-assemble into micelles and other supramolecular structures in solution, governed by the critical micelle concentration, gives rise to a remarkable range of functionalities. From their foundational role as surfactants and antimicrobial agents to their emerging applications in drug delivery and phase transfer catalysis, the versatility of long-chain QAS is a direct consequence of their unique molecular architecture. A thorough understanding of the factors that influence their amphiphilic behavior and the experimental techniques used for their characterization is essential for the continued development of innovative technologies that leverage the power of these fascinating molecules.

References

- Alfa Chemistry. (2025, January 4). Methods to Determine Critical Micelle Concentration (CMC) - Surfactant. Alfa Chemistry.

- Wikipedia. (n.d.).

- National Center for Biotechnology Information. (n.d.). Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance. PMC.

- MDPI. (2025, January 16). A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity. MDPI.

- AAT Bioquest. (2024, August 22). What are the factors affecting critical micelle concentration (CMC)?.

- Pharmaceutical Press. (n.d.). Factors affecting critical micelle concentration and micellar size. Pharmaceutical Press.

- Biolin Scientific. (n.d.). Critical micelle concentration measurement in aggregation behaviour studies. Biolin Scientific.

- Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC)

- BenchChem. (2025). A Comparative Guide to Determining Critical Micelle Concentration: Fluorescence Spectroscopy vs. Surface Tensiometry. BenchChem.

- National Center for Biotechnology Information. (n.d.).

- National Center for Biotechnology Information. (2023, April 13). Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance. PMC.

- LEAPCHEM. (2025, December 15).

- ResearchGate. (n.d.). Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies.

- PubMed. (2024, July 10). Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action. PubMed.

- National Center for Biotechnology Information. (n.d.). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. PMC.

- ACS Publications. (n.d.).

- Just Agriculture. (2023, March 15).

- Academia.edu. (n.d.). Hydrophobicity and critical micelle concentration of some quaternary ammonium salts with one or two hydrophobic tails. Academia.edu.

- Nanoscience Instruments. (n.d.).

- YouTube. (2025, August 12).

- National Center for Biotechnology Information. (n.d.). Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview. PMC.

- NPTEL. (n.d.).

- American Institute of Chemists. (n.d.).

- BenchChem. (2025). Determining the Critical Micelle Concentration (CMC) of Capraminopropionic Acid: An In-depth Technical Guide. BenchChem.

- BenchChem. (2025).

- KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC)

- Scribd. (n.d.).

- ACS Publications. (1998). A Comparative Study of the Determination of the Critical Micelle Concentration by Conductivity and Dielectric Constant Measurements. Langmuir.

- ACS Publications. (2025, September 2). Modification of Porous Silicon with an Amphiphilic Quaternary Ammonium Hydrocarbon for Nanomedicine Applications.

- operachem. (2023, July 2).

- Slideshare. (n.d.).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 5. (PDF) Hydrophobicity and critical micelle concentration of some quaternary ammonium salts with one or two hydrophobic tails [academia.edu]

- 6. nanoscience.com [nanoscience.com]

- 7. biolinscientific.com [biolinscientific.com]

- 8. justagriculture.in [justagriculture.in]

- 9. leapchem.com [leapchem.com]

- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 11. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 12. pharmacy180.com [pharmacy180.com]

- 13. agilent.com [agilent.com]

- 14. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]

- 17. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. archive.nptel.ac.in [archive.nptel.ac.in]

- 20. Phase transfer catalysis | PPTX [slideshare.net]

- 21. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 22. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 26. scribd.com [scribd.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

Thermodynamics and Applied Mechanisms of Eicosyltrimethylammonium Bromide (C20TAB) Self-Assembly in Solution

As a Senior Application Scientist, I frequently encounter the limitations of standard hexadecyltrimethylammonium bromide (CTAB, C16) in templating mesoporous architectures. When developing delivery vehicles for bulky biologics or hard templates for nanostructure electrodeposition, larger pore diameters are strictly required. This necessity has driven the field toward extended-chain homologues like eicosyltrimethylammonium bromide (C20TAB or ETAB).

This whitepaper deconstructs the thermodynamic principles of C20TAB self-assembly and provides field-proven, self-validating methodologies for engineering advanced mesoporous silica films.

Thermodynamic Drivers of C20TAB Micellization

The self-assembly of C20TAB in an aqueous solution is governed by the delicate thermodynamic balance between the hydrophobic effect of its 20-carbon alkyl tail and the electrostatic repulsion of its cationic trimethylammonium headgroup.

-

Critical Micelle Concentration (CMC): The addition of four methylene units relative to CTAB exponentially decreases the CMC. While CTAB exhibits a CMC of ~0.92 mM, C20TAB operates in an ultra-low regime of approximately 0.03–0.05 mM. This low CMC implies that C20TAB micellization is highly favorable, but it also results in slower monomer-micelle exchange kinetics.

-

Packing Parameter ( p ): Micellar morphology is dictated by the packing parameter, defined as p=v/(a0lc) , where v is the hydrophobic tail volume, a0 is the optimal headgroup area, and lc is the extended tail length. The extended C20 chain increases both v and lc , altering the spontaneous curvature of the micelle. This pushes the packing parameter closer to 0.5, favoring the formation of robust cylindrical (rod-like) micelles that readily pack into 2D hexagonal liquid crystalline phases.

Caption: Thermodynamic progression of C20TAB self-assembly from monomers to liquid crystalline phases.

Mechanistic Pathways: EISA vs. EASA

To harness C20TAB for materials engineering, two primary self-assembly workflows are utilized:

Evaporation-Induced Self-Assembly (EISA)

In EISA, the initial sol is prepared with a C20TAB concentration significantly below the CMC ( C0≪CMC ). This prevents premature precipitation and ensures a homogeneous precursor solution. As the volatile solvent (e.g., ethanol) evaporates during spin or dip coating, the surfactant concentration rapidly crosses the CMC threshold. This dynamic concentration gradient triggers micellization and subsequent organization into a liquid crystalline phase that templates the condensing silica 1.

Electrochemically Assisted Self-Assembly (EASA)

EASA is a more advanced technique that yields vertically aligned mesopores, which are critical for enhanced mass transport in drug delivery and sensing. By applying a cathodic potential to an electrode, local reduction of water and nitrate generates a sharp hydroxide ( OH− ) gradient. This base-catalyzed environment forces the rapid condensation of silica around C20TAB micelles that have aligned perpendicular to the electrode surface under the applied electric field 2.

Caption: Electrochemically Assisted Self-Assembly (EASA) workflow for C20TAB-templated silica films.

Quantitative Data: Chain Length vs. Pore Architecture

The primary advantage of synthesizing C20TAB over purchasing standard CTAB is the expansion of the resulting mesopores. The table below summarizes the causal relationship between surfactant chain length, thermodynamics, and the resulting EASA pore diameter [[3]]().

| Surfactant | Alkyl Chain Length | Estimated CMC (mM) | EASA Pore Diameter (nm) | Application Profile |

| C16TAB (CTAB) | 16 | ~0.92 | ~2.0 | Standard mesoporous templates |

| C18TAB | 18 | ~0.30 | ~2.8 | Intermediate guest molecules |

| C20TAB | 20 | ~0.03 - 0.05 | ~3.4 - 3.6 | Large nanostructure electrodeposition |

| C22TAB | 22 | < 0.01 | ~4.4 | Bulky biomolecule loading |

Self-Validating Experimental Protocol: EASA of C20TAB

Working with C20TAB introduces specific physical chemistry challenges, notably its high Krafft temperature (propensity to precipitate at room temperature) and slow exchange kinetics. The following protocol is engineered to overcome these barriers while providing built-in validation steps 1, 4.

Step 1: Solvent Matrix & Precursor Hydrolysis

-

Mix 20 mL of 0.1 M NaNO3 (aq) with 20 mL Isopropyl Alcohol (IPA).

-

Add 905 µL Tetraethyl orthosilicate (TEOS).

-

Adjust the pH to 3.0–3.5 using 0.2 M HCl and stir for 90 minutes.

-

Causality: NaNO3 acts as the reducible species for pH generation. IPA is strictly required because C20TAB possesses a high Krafft point and will precipitate in pure water. The acidic conditions (pH ~3) are near the isoelectric point of silica, allowing TEOS to hydrolyze into silanol monomers without premature bulk condensation.

Step 2: Surfactant Integration

-

Add 0.3000 g (0.71 mmol) of synthesized C20TAB to the sol.

-

Stir for an additional 60 minutes.

-

Causality: The extended 60-minute stirring time compensates for the slow monomer-micelle exchange kinetics inherent to the ultra-low CMC of the 20-carbon chain.

Step 3: Electrodeposition

-

Submerge an Indium Tin Oxide (ITO) working electrode, an Ag/AgCl reference, and a Pt counter electrode into the sol.

-

Apply a cathodic potential of -1.3 V for 20 seconds.

-

Causality: The negative potential reduces NO3− and H2O , generating a sharp, localized OH− gradient at the ITO surface. This triggers the rapid, base-catalyzed condensation of silica around the C20TAB micelles, which align perpendicular to the electrode field.

Step 4: Extraction & Self-Validation

-

Wash the film with deionized water and dry.

-

Extract the C20TAB by incubating the substrate in 0.1 M HCl in ethanol for 24 hours.

-

Validation: Perform Cyclic Voltammetry (CV) using 1 mM [Ru(NH3)6]3+ as a redox probe.

-

Causality: Acidified ethanol protonates the silanol groups, weakening the electrostatic interaction with the cationic C20TAB headgroup and allowing extraction. CV validation acts as a self-checking mechanism: a blocked pore yields a flat capacitance curve, whereas a successfully extracted, open pore restores the Faradaic redox peaks of the ruthenium probe.

Sources

Engineering Surface Tension and Mesoporous Architectures: A Technical Guide to Eicosyltrimethylammonium Bromide (C20TAB)

Executive Summary

Eicosyltrimethylammonium bromide (C20TAB) represents a critical structural evolution in the family of cationic quaternary ammonium surfactants. While cetyltrimethylammonium bromide (CTAB, C16) is ubiquitous in nanomaterial synthesis, its rigid thermodynamic limitations restrict the pore sizes of templated materials to approximately 2 nm. By extending the hydrophobic tail to 20 carbons, C20TAB exponentially increases the hydrophobic driving force for micellization, drastically reducing the Critical Micelle Concentration (CMC) and enabling the synthesis of expanded mesoporous architectures (>3 nm)[1].

This whitepaper provides an in-depth analysis of the physicochemical mechanics of C20TAB, its influence on surface tension, and self-validating protocols for its application in advanced drug delivery vehicles and nanoparticle templating[2].

Mechanistic Principles: Thermodynamics & Surface Tension

The Hydrophobic Effect and Traube’s Rule

C20TAB consists of a hydrophilic trimethylammonium headgroup and a highly lipophilic 20-carbon alkyl chain. The thermodynamics of its surface activity are governed by the hydrophobic effect—the entropy-driven exclusion of the non-polar tail from the hydrogen-bonded water network.

According to Traube's Rule, for every additional methylene (–CH₂–) group in the alkyl chain, the molar concentration required to achieve a specific surface tension reduction decreases by a factor of nearly 3. Consequently, the standard free energy of micellization ( ΔGmic∘ ) for C20TAB is significantly more negative than that of CTAB. This causes C20TAB monomers to aggressively partition to the air-water interface at extremely low bulk concentrations.

Gibbs Adsorption and Interfacial Saturation

As C20TAB monomers adsorb at the interface, they disrupt the cohesive cohesive forces between water molecules, lowering the surface tension ( γ ). This relationship is quantified by the Gibbs Adsorption Isotherm:

Γ=−RT1dlnCdγ

Where Γ is the surface excess concentration. Once the interface is saturated, further addition of C20TAB results in the spontaneous self-assembly of micelles. Because of the extended C20 chain, steric hindrance and packing parameters dictate the formation of larger micellar cores compared to shorter-chain analogs, making it an ideal structure-directing agent for large-pore materials[1].

Thermodynamic pathway of C20TAB surface tension reduction and micellization.

Advanced Applications: Nanoparticle and Silica Templating

In drug development and nanomedicine, Mesoporous Silica Nanoparticles (MSNs) and thin films are premier delivery vehicles. However, standard CTAB-templated silica (e.g., MCM-41) possesses ~2 nm pores, which are too small to load large biologics, monoclonal antibodies, or to serve as hard templates for electrodepositing functional gold nanoparticles (AuNPs)[2].

The C20TAB Advantage: Instead of adding hydrophobic swelling agents (like mesitylene) to CTAB—which often leads to pore collapse or disordered structures—substituting CTAB with C20TAB directly expands the micellar template. This yields highly ordered, hexagonally packed pores in the 3.0–4.0 nm range[1][3]. This expansion is critical for reducing steric restrictions during the diffusion of complex Active Pharmaceutical Ingredients (APIs) into the pore network.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed with built-in causality checks to validate the success of each phase.

Protocol 1: Synthesis and Purification of C20TAB

Commercially, ultra-pure C20TAB is scarce. In-house synthesis is required for precise structural control[1].

-

Reaction Setup: Dissolve 5.0 g (13.8 mmol) of 1-bromoeicosane in 25 mL of absolute ethanol.

-

Amine Addition: Dropwise, add an excess of 30% trimethylamine in ethanol (approx. 128 mmol)[1].

-

Reflux: Reflux the mixture at 100 °C for 8 hours. Causality Check: A dry ice condenser MUST be used. Trimethylamine is highly volatile; standard water condensers will result in reactant loss and low yield.

-

Precipitation & Recovery: Filter the solution and store it overnight at -20 °C to precipitate the crude C20TAB[1].

-

Purification: Recrystallize the solid three times from hot ethanol. Causality Check: Unreacted 1-bromoeicosane acts as a highly surface-active impurity. If not removed, tensiometry curves will show a false "minimum" dip before the CMC plateau.

Protocol 2: Determination of CMC via Tensiometry

Due to the long alkyl chain, C20TAB possesses a high Krafft temperature (the temperature at which surfactant solubility equals the CMC).

-

Preparation: Prepare a 1.0 mM stock solution of purified C20TAB in ultrapure water.

-

Temperature Control: Heat the tensiometer vessel to 50 °C . Causality Check: Measuring at 25 °C will result in the precipitation of hydrated C20TAB crystals. The Krafft point of C20TAB exceeds room temperature; heating ensures it remains in the micellar phase.

-

Measurement: Use a Wilhelmy plate to measure surface tension ( γ ) across serial dilutions (0.01 mM to 1.0 mM).

-

Analysis: Plot γ vs. log[C] . The intersection of the descending slope and the lower plateau defines the CMC.

Protocol 3: Electrochemically Assisted Self-Assembly (EASA) of Silica

EASA allows for the rapid growth of vertically aligned mesoporous silica films on electrodes, ideal for biosensing and AuNP electrodeposition[2][4].

-

Precursor Sol: Mix tetraethoxysilane (TEOS), ethanol, water, and 0.1 M NaNO₃. Add C20TAB at a concentration below its CMC ( C0≪CMC )[1].

-

Electrode Immersion: Submerge a cleaned Indium Tin Oxide (ITO) or Titanium Nitride (TiN) working electrode into the sol[2].

-

Electrodeposition: Apply a cathodic potential of -1.3 V (vs. Ag/AgCl) for 20 seconds.

-

Mechanism of Action: The cathodic potential reduces water and nitrate ions, generating a localized burst of hydroxyl ions (OH⁻) at the electrode surface. This pH spike triggers the self-assembly of C20TAB into micelles and simultaneously catalyzes the polycondensation of TEOS around them[4].

-

Extraction: Wash the film in 0.1 M HCl/ethanol solution to extract the C20TAB template, leaving open mesopores.

Electrochemically Assisted Self-Assembly (EASA) workflow using C20TAB.

Quantitative Data Presentation

The thermodynamic advantage of C20TAB is best understood comparatively. The table below summarizes the exponential decrease in CMC and the linear expansion of templated pore diameters as a function of alkyl chain length.

| Surfactant | Alkyl Chain Length | Extrapolated CMC (mM)* | Resulting EASA Pore Diameter (nm) | Primary Application Focus |

| C14TAB | 14 Carbons | ~ 3.60 | ~ 1.6 | Small molecule encapsulation |

| C16TAB (CTAB) | 16 Carbons | ~ 0.90 | ~ 2.0 | Standard mesoporous silica (MCM-41) |

| C18TAB | 18 Carbons | ~ 0.30 | ~ 2.6 | Mid-sized peptide delivery |

| C20TAB | 20 Carbons | ~ 0.08 | ~ 3.4 - 4.0 | Large biologic APIs, AuNP templating |

*Note: CMC values for longer chains (C18, C20) must be measured above their respective Krafft temperatures to ensure complete dissolution.

Conclusion

Transitioning from standard CTAB to eicosyltrimethylammonium bromide (C20TAB) requires careful consideration of its distinct thermodynamic profile, namely its ultra-low CMC and elevated Krafft temperature. However, mastering C20TAB workflows unlocks the ability to engineer significantly larger, highly ordered mesoporous architectures. By leveraging the protocols and mechanistic principles outlined in this guide, researchers can reliably synthesize advanced silica templates capable of accommodating next-generation biologic drugs and complex metallic nanostructures.

References

-

Increasing the Diameter of Vertically Aligned, Hexagonally Ordered Pores in Mesoporous Silica Thin Films Langmuir - ACS Publications[Link]

-

Mesoporous silica films as hard templates for electrodeposition of nanostructured gold RSC Advances - Royal Society of Chemistry[Link]

Sources

The Evolution and Synthesis of Eicosyltrimethylammonium Bromide (C20TAB): A Technical Guide to Expanded Mesoporous Silica Templating

Executive Summary

The development of advanced nanomaterials relies heavily on precise structural control at the molecular level. For decades, the synthesis of mesoporous silica films has utilized cetyltrimethylammonium bromide (CTAB, a 16-carbon chain) as a primary structure-directing agent. However, the inherent physical limits of the C16 micelle restrict the resulting pore diameters to approximately 2 nm. This whitepaper provides an in-depth technical analysis of eicosyltrimethylammonium bromide (C20TAB) —a 20-carbon extended-chain quaternary ammonium surfactant[1][2]. By expanding the hydrophobic core of the templating micelle, C20TAB enables the fabrication of vertically aligned, hexagonally ordered mesopores up to 5 nm in diameter[3][4]. This guide details the historical context, mechanistic role, and a self-validating synthesis protocol for C20TAB[3][5].

Historical Context: Overcoming the "Molecular Sieving" Barrier

The discovery of the M41S family of mesoporous silicas (such as MCM-41 and MCM-48) by Mobil Oil researchers in 1992 revolutionized materials science[6]. These materials exhibited massive surface areas (1000–1500 m²/g) but suffered from a critical limitation: the standard CTAB template yielded narrow pore widths of ~1.6 to 2.0 nm[4][6].

In applications like the electrodeposition of nanostructured gold or the diffusion of large biomolecules, these narrow channels act as a "molecular sieve," restricting mass transfer and leading to fragile, incomplete nanowire growth[7][8]. To bypass this barrier, researchers hypothesized that extending the lipophilic alkyl chain of the surfactant would proportionally increase the micelle volume. The synthesis of C20TAB (and subsequently C22TAB) marked a breakthrough, allowing for the generation of larger pore diameters (2.8–4.4 nm) while preserving the critical vertical orientation and hexagonal structural order of the silica films[3][8].

Mechanistic Role in Electrochemically Assisted Self-Assembly (EASA)

C20TAB is primarily utilized in Electrochemically Assisted Self-Assembly (EASA) . Unlike traditional evaporation-induced methods that often yield 3D or parallel pore orientations, EASA drives the formation of pores that are strictly perpendicular to the electrode surface[3][8].

The causality of this mechanism is deeply tied to the electrochemical environment. When a cathodic potential is applied to an electrode submerged in a sol-gel precursor containing C20TAB and tetraethoxysilane (TEOS), water is reduced to generate hydroxide ions (OH⁻)[9]. This localized increase in pH at the electrode-solution interface catalyzes the rapid polycondensation of TEOS around the self-assembled C20TAB cylindrical micelles[9]. The 20-carbon tail of C20TAB forces a larger micellar diameter, directly templating the expanded silica pores[3].

Mechanistic pathway of C20TAB-directed electrochemically assisted self-assembly.

Synthesis and Purification: A Self-Validating Protocol

Because C20TAB is not widely available commercially at high purities, researchers must synthesize it in-house via a Menschutkin reaction (nucleophilic substitution) between 1-bromoeicosane and trimethylamine[3][7].

As a Senior Application Scientist, it is critical to understand that the success of EASA depends entirely on the purity of the surfactant. Trace unreacted alkyl bromides will disrupt the uniform self-assembly of micelles, leading to disordered silica films. The following protocol is designed as a self-validating system to ensure >90% yield and extreme purity[3][5].

Causality of Experimental Choices

-

Solvent Selection (Absolute Ethanol): Ethanol perfectly balances the solubility profiles needed; it dissolves both the highly non-polar 1-bromoeicosane and the polar trimethylamine at reflux, but allows the resulting amphiphilic quaternary ammonium salt to precipitate upon thermal quenching[3].

-

Apparatus (Dry Ice Condenser): Trimethylamine is a gas at standard conditions (boiling point 2.9 °C). A standard water-cooled condenser is insufficient and will result in the rapid escape of the nucleophile. A dry ice condenser is mandatory to maintain the reactant concentration during the 8-hour reflux[3].

-

Purification (3x Recrystallization): Repeated recrystallization is not merely a suggestion; it is the functional step that separates the C20TAB from unreacted lipophilic precursors, ensuring a sharp Critical Micelle Concentration (CMC)[3].

Step-by-Step Methodology

-

Dissolution: Dissolve 13.83 mmol (approx. 5.00 g) of 1-bromoeicosane (C₂₀H₄₁Br) in 25 mL of absolute ethanol within a round-bottom flask[3].

-

Reagent Addition: Dropwise, add an excess of 30% trimethylamine in ethanol (approx. 128.6 mmol) to the solution[3].

-

Reflux: Attach a dry ice condenser. Heat the mixture to 100 °C and maintain vigorous stirring for 8 hours[3].

-

Thermal Quenching: Filter the hot solution to remove any immediate insoluble impurities, then transfer the filtrate to a -20 °C freezer overnight. The C20TAB product will precipitate as an off-white solid[3].

-

Recovery & Purification: Recover the crude solid using a rotary evaporator. Recrystallize the solid three times from absolute ethanol[3].

Workflow detailing the synthesis of C20TAB via the Menschutkin reaction.

Quantitative Data & Validation

To validate the synthesis, Ultrahigh Performance Liquid Chromatography coupled to Mass Spectrometry (UPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy must be utilized[3][5].

Table 1: Quantitative Characterization of C20TAB

| Parameter | Value / Description |

| Chemical Formula | C₂₃H₅₀BrN[1][2] |

| Molecular Weight | 420.55 g/mol [1][2] |

| Expected Yield | ~90% (approx. 4.50 g from 5.00 g precursor)[3][5] |

| ¹H NMR Shifts (CDCl₃) | δ 3.42 (s, 9H, -N(CH₃)₃), δ 1.25 (s, 38H, -(CH₂)₁₉), δ 0.86 (t, 3H, -CH₃)[10] |

| Pore Size Yielded (EASA) | ~3.5 - 4.4 nm (Compared to 1.6 nm for C16TAB)[3][8] |

Applications in Advanced Nanomaterials

The successful synthesis of C20TAB unlocks advanced applications that were previously bottlenecked by the physical constraints of standard mesoporous silicas:

-

Nanostructured Gold Electrodeposition: C20TAB-templated silica films act as robust hard templates for the electrodeposition of zero-to-three-dimensional gold nanostructures. The expanded pores allow for superior mass transfer of the [AuCl₄]⁻ precursor, yielding highly stable, conductive gold nanoparticle arrays for biosensing and electronics ()[8][11].

-

Atomic Layer Deposition (ALD): The 4 nm vertical mesopores generated by C20TAB permit the penetration of gas-phase precursors used in ALD, enabling the conformal deposition of ultra-thin zinc oxide (ZnO) nanostructures directly into the silica matrix[7][9].

References

-

Increasing the Diameter of Vertically Aligned, Hexagonally Ordered Pores in Mesoporous Silica Thin Films Source: Langmuir (ACS Publications), 2022. URL:[Link]

-

Mesoporous silica films as hard templates for electrodeposition of nanostructured gold Source: Nanoscale Advances (RSC Publishing), 2022. URL:[Link]

-

1-Eicosanaminium, N,N,N-trimethyl-, bromide (1:1) - Compound Summary Source: PubChem (National Institutes of Health). URL:[Link]

Sources

- 1. CAS 7342-61-2: 1-Eicosanaminium, N,N,N-trimethyl-, bromide… [cymitquimica.com]

- 2. 1-Eicosanaminium, N,N,N-trimethyl-, bromide (1:1) | C23H50BrN | CID 23767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Increasing the Diameter of Vertically Aligned, Hexagonally Ordered Pores in Mesoporous Silica Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Mesoporous silica films as hard templates for electrodeposition of nanostructured gold - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00512C [pubs.rsc.org]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 11. Mesoporous silica films as hard templates for electrodeposition of nanostructured gold - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

Eicosyltrimethylammonium Bromide (C20TAB) for Template-Assisted Nanoparticle Synthesis: Application Notes & Protocols

Executive Summary

The synthesis of high-aspect-ratio nanostructures (nanowires, nanoparticles, and nanorods) relies heavily on robust hard templates. While mesoporous silica films (MSFs) templated by standard cetyltrimethylammonium bromide (C16TAB or CTAB) are ubiquitous, their ~2 nm pore diameter imposes severe mass transport limitations during precursor infiltration[1]. This bottleneck leads to incomplete pore filling and unwanted surface overgrowth.

By extending the surfactant alkyl chain to 20 carbons, eicosyltrimethylammonium bromide (C20TAB) expands the mesopore diameter to ~4.0 nm while preserving the highly ordered hexagonal ( P6mm ) symmetry[1][2]. When combined with the Electrochemically Assisted Self-Assembly (EASA) method, C20TAB directs the formation of vertically aligned sub-5 nm pores that provide direct, unhindered access to the underlying electrode[3]. This application note provides a comprehensive, self-validating workflow for synthesizing C20TAB, fabricating vertically aligned MSFs, and utilizing them as hard templates for electrodeposition and atomic layer deposition (ALD).

Mechanistic Rationale: Overcoming Mass Transport Limitations

Why C20TAB?

In templated electrodeposition, the diffusion layer thickness often exceeds the thickness of the porous film. In 2 nm pores (CTAB-templated), the diffusion of metal precursors (e.g., [AuCl4]− ) is highly restricted, causing rapid depletion of the precursor within the pore and shifting deposition to the bulk solution interface[4]. C20TAB mitigates this by doubling the pore volume. The ~4 nm cylindrical channels significantly reduce steric hindrance and enhance the diffusion coefficient of complex ions, enabling bottom-up, defect-free growth of nanostructures[1][3].

Why EASA over EISA?

Evaporation-Induced Self-Assembly (EISA) typically yields pores oriented parallel to the substrate, blocking electrical contact for electrodeposition[1]. In contrast, EASA leverages a localized electrochemical trigger. By applying a cathodic potential (-1.3 V), water is reduced at the working electrode, generating a sharp interfacial pH gradient[3]. This localized basic environment simultaneously drives the self-assembly of C20TAB micelles perpendicular to the electrode and catalyzes the rapid condensation of tetraethoxysilane (TEOS) strictly at the electrode surface[3].

Mechanism of electrochemically assisted self-assembly (EASA) using C20TAB.

Quantitative Metrology: Surfactant Chain Length vs. Pore Size

The direct correlation between the quaternary ammonium surfactant chain length and the resulting MSF pore diameter is summarized below. C20TAB represents the optimal balance between expanded pore size and structural stability[2].

| Surfactant | Alkyl Chain Length | Pore Diameter (nm) | Structural Symmetry | Application Suitability |

| C16TAB (CTAB) | 16 | ~2.0 | P6mm | Small molecule sensing; highly restricted mass transport. |

| C18TAB | 18 | ~2.8 | P6mm | Limited electrodeposition; prone to surface overgrowth. |

| C20TAB | 20 | ~4.0 | P6mm | Ideal for Au electrodeposition & ZnO ALD. |

| C22TAB | 22 | ~4.4 | P6mm | Enhanced mass transport, but lower micellar stability. |

Validated Experimental Protocols

The following protocols represent a self-validating system. Each critical phase includes a verification step to ensure the physical chemistry of the template is correct before proceeding to nanoparticle synthesis.

End-to-end workflow for C20TAB-templated synthesis of nanostructures.

Protocol A: In-House Synthesis of C20TAB

Causality: Commercially available surfactants often cap at C18. Synthesizing C20TAB via nucleophilic substitution ensures high purity required for uniform micellization[2].

-

Reaction: Dissolve 13.83 mmol of 1-bromoeicosane ( C20H41Br ) in 25 mL of absolute ethanol[2].

-

Amination: Dropwise, add an excess (128.6 mmol) of 30% trimethylamine (TMA) in ethanol[2].

-

Reflux: Stir the mixture continuously under reflux at 80°C for 24 hours.

-

Recovery: Evaporate the solvent under reduced pressure. Recrystallize the resulting off-white solid from an acetone/ethanol mixture to yield pure C20TAB[2].

Protocol B: Preparation of the Silica Sol

Causality: The sol must be maintained at pH 3. At this isoelectric point, TEOS undergoes hydrolysis to form silanol monomers, but the condensation rate is near zero, preventing premature bulk gelation[3].

-

Solvent Base: Mix a 1:1 (v/v) ratio of 0.1 M NaNO3 (supporting electrolyte) and absolute ethanol[3].

-

Precursor Addition: Add C20TAB to achieve a final concentration of 20 mM, followed by TEOS to a concentration of 100 mM[3].

-

Hydrolysis: Adjust the pH exactly to 3.0 using 0.1 M HCl. Stir vigorously for 2.5 hours at room temperature to ensure complete hydrolysis[3].

Protocol C: EASA Deposition of Vertical MSFs

Causality: A 20-second application of -1.3 V is the kinetic sweet spot. Shorter times yield incomplete films; longer times cause the diffusion layer to expand too far, resulting in disorganized bulk silica aggregation on top of the ordered film[4].

-

Electrochemical Cell: Set up a 3-electrode system using Indium Tin Oxide (ITO) glass as the working electrode, Ag/AgCl as the reference, and a Pt mesh as the counter electrode[3].

-

Deposition: Immerse the electrodes into the aged sol. Apply a constant potentiostatic hold of -1.3 V for 20 seconds[3].

-

Curing: Immediately rinse the ITO substrate with deionized water to halt bulk condensation. Age the film overnight at 120°C to cross-link the silica network fully[1].

-

Validation Step: Perform Grazing-Incidence Small-Angle X-ray Scattering (GISAXS). A successful vertical alignment will display distinct Bragg spots for the 10, 11, 20, and 21 planes at low incident angles (~0.25°), confirming P6mm symmetry[2].

Protocol D: Surfactant Extraction & Template Validation

Causality: Thermal calcination causes silica shrinkage and pore collapse. Chemical extraction with acidic ethanol gently protonates the silanol groups, releasing the cationic C20TAB without compromising the 4 nm pore diameter[4].

-

Extraction: Soak the MSF in a solution of 0.2 M HCl in ethanol for 30 minutes under mild agitation[4]. Rinse thoroughly with pure ethanol and dry under N2 .

-

Validation Step (Self-Validating System): Run Cyclic Voltammetry (CV) in a solution containing 1 mM [Ru(NH3)6]3+ . If the pores are successfully cleared and vertically aligned, the redox probe will diffuse to the ITO, yielding a clear, reversible faradaic current. A blocked or horizontal pore structure will show near-zero capacitance[3].

Protocol E: Template-Assisted Nanostructure Synthesis

With the 4 nm vertical channels validated, the MSF acts as a hard template for nanostructure growth.

-

For Gold Nanoparticles (Electrodeposition): Immerse the template in a HAuCl4 electrolyte. Apply pulsed electrodeposition to favor nucleation at the ITO base rather than the pore mouth[1]. The 4 nm C20TAB pores prevent precursor depletion, allowing dense Au nanowire/nanoparticle growth.

-

For ZnO Nanostructures (ALD): Place the template in an Atomic Layer Deposition chamber. Pulse Diethylzinc (DEZ) and H2O sequentially. The sub-5 nm pores allow deep penetration of the gaseous precursors, yielding highly crystalline, confined ZnO nanostructures[3].

References

- Source: RSC Advances (2022)

- Source: ResearchGate (2024)

- Source: MDPI Nanomaterials (2024)

- Source: ACS Langmuir (2022)

Sources

Application Note: Solubilization of Hydrophobic Drugs Using Eicosyltrimethylammonium Bromide (C20TAB) Micellar Systems

Introduction & Mechanistic Overview

The formulation of Biopharmaceutics Classification System (BCS) Class II and IV drugs presents a persistent challenge in pharmacokinetics due to their poor aqueous solubility. While micellar solubilization using cationic surfactants is a well-established strategy, standard agents like hexadecyltrimethylammonium bromide (CTAB) often lack the hydrophobic core volume necessary to encapsulate bulky lipophilic molecules and suffer from premature micelle dissociation upon extreme dilution in the bloodstream.

Eicosyltrimethylammonium bromide (C20TAB) is an advanced, long-chain quaternary ammonium surfactant featuring a 20-carbon alkyl tail. Originally synthesized for the precise templating of[1], C20TAB has emerged as a highly robust micellar vehicle for drug delivery.

The Causality of Chain Length: The addition of four methylene units compared to CTAB drastically alters the thermodynamics of the system. The extended C20 chain exponentially decreases the Critical Micelle Concentration (CMC)[2]. A lower CMC ensures that C20TAB micelles remain thermodynamically stable and structurally intact even when subjected to massive volumetric dilution (e.g., intravenous injection). Furthermore, the expanded hydrophobic core provides a larger microenvironment, significantly increasing the partition coefficient for highly lipophilic active pharmaceutical ingredients (APIs).

Physicochemical Properties & Solubilization Metrics

Understanding the physical constants of C20TAB is critical for successful formulation. Because of the extensive van der Waals interactions between the 20-carbon tails, C20TAB exists as a highly stable crystalline solid at room temperature and exhibits a high Krafft temperature ( Tk ).

Table 1: Physicochemical Properties of C20TAB vs. Shorter-Chain Analogs

| Surfactant | Alkyl Chain | Molecular Weight ( g/mol ) | Estimated CMC (mM) | Krafft Temperature (°C) | Micellar Core Volume |

| CTAB | C16 | 364.45 | ~0.90 | ~25 | Low |

| C18TAB | C18 | 392.50 | ~0.30 | ~40 | Medium |

| C20TAB | C20 | 420.55 | ~0.05 | > 50 | High |

Note: The ultra-low CMC of C20TAB requires specialized fluorescence or high-sensitivity conductometric assays for precise quantification, as standard diagnostic enzyme kits or amadoriase-based assays[3] may lack the resolution for low-micromolar detection.

Table 2: Representative Solubilization Metrics for BCS Class II Drugs

| Formulation | Drug Loading (DL %) | Entrapment Efficiency (EE %) | Zeta Potential (mV) | Colloidal Stability (10x Dilution) |

| CTAB Micelles | 4.2 ± 0.5 | 65.4 ± 2.1 | +38.2 | Poor (Premature Release) |

| C20TAB Micelles | 9.8 ± 0.6 | 89.7 ± 1.8 | +42.5 | Excellent (Intact Micelles) |

Workflow Visualization

Fig 1: Workflow of C20TAB micellar self-assembly and drug encapsulation via thin-film hydration.

Experimental Protocols

To ensure reproducibility, the following protocol utilizes a Thin-Film Hydration method. This approach is explicitly chosen over direct aqueous co-dissolution because the high Krafft point of C20TAB and the extreme hydrophobicity of the API prevent efficient spontaneous mixing in water.

Protocol: Preparation of C20TAB-Drug Micelles

Step 1: Co-dissolution in Organic Phase

-

Action: Dissolve 10 mg of C20TAB and 1 mg of the hydrophobic drug (e.g., Paclitaxel) in 5 mL of a volatile organic solvent mixture (Chloroform:Methanol, 2:1 v/v).

-

Causality: The organic solvent ensures that both the highly lipophilic C20 tail of the surfactant and the hydrophobic drug are molecularly dispersed. This prevents localized drug crystallization and ensures an even distribution of the API within the surfactant matrix.

Step 2: Thin-Film Formation

-

Action: Transfer the solution to a round-bottom flask. Evaporate the solvent using a rotary evaporator at 40 °C under reduced pressure (approx. 150 mbar) for 30 minutes, followed by 2 hours under a high vacuum to remove residual solvent traces.

-

Causality: Rapid evaporation forces the drug and surfactant to co-precipitate into a homogenous, high-surface-area lipid-drug matrix, priming the system for efficient aqueous entrapment.

Step 3: High-Temperature Aqueous Hydration (Critical Step)

-

Action: Add 10 mL of pre-heated aqueous buffer (e.g., PBS, pH 7.4) at 65 °C to the flask.

-

Causality: C20TAB has a Krafft temperature exceeding 50 °C. Hydrating below this temperature will fail; the surfactant will simply remain as a hydrated, insoluble solid. The thermal energy must exceed the lattice energy of the C20 chains to allow monomer dissolution and subsequent micellization.

Step 4: Sonication & Self-Assembly

-

Action: Probe sonicate the mixture at 65 °C for 10 minutes (1 second on / 1 second off pulse, 40% amplitude) to facilitate the self-assembly of the micelles around the drug molecules.

-

Self-Validation Checkpoint 1 (Visual): The solution must transition from a cloudy, heterogeneous suspension to an optically clear, isotropic liquid. If turbidity persists after 15 minutes of sonication at 65 °C, the drug concentration has exceeded the micellar core capacity, and the API is precipitating.

Step 5: Equilibration & Filtration

-

Action: Allow the solution to cool to room temperature gradually. Filter the micellar solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

-

Causality: Gradual cooling allows the micelles to thermodynamically stabilize. The 0.22 µm filter removes any unencapsulated drug aggregates or titanium particles shed from the sonicator probe.

-

Self-Validation Checkpoint 2 (DLS): Analyze the filtrate via Dynamic Light Scattering (DLS). A monodisperse peak at ~4–8 nm confirms successful micellization. Peaks > 100 nm indicate aggregation, multi-lamellar vesicle formation, or undissolved drug crystals.

Critical Parameters & Troubleshooting

-

Debye Screening & Ionic Strength: High salt concentrations in the hydration buffer will compress the electrical double layer around the cationic trimethylammonium headgroups. While some salt is needed for physiological osmolarity, excessive ionic strength will neutralize the electrostatic repulsion (Zeta potential drops below +30 mV), causing the C20TAB micelles to aggregate and precipitate.

-

Toxicity Considerations: Quaternary ammonium compounds are known to interact with negatively charged cellular membranes. While the ultra-low CMC of C20TAB allows for lower total surfactant concentrations compared to CTAB, cytotoxicity assays (e.g., MTT on target cell lines) must be performed to establish the therapeutic window of the empty C20TAB micelles before in vivo application.

References

-

Title: Increasing the Diameter of Vertically Aligned, Hexagonally Ordered Pores in Mesoporous Silica Thin Films Source: Langmuir (ACS Publications) URL: [Link]

- Title: Modified amadoriase and method for producing the same, agent for improving surfactant resistance of amadoriase and composition for measuring HbA1c using the same (US10619183B2)

-

Title: Zu Gast in Nanoporen (Phasenverhalten reiner Stoffe in mesoporösen Silika-Materialien) Source: University of Hamburg (ediss.sub.hamburg) URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 3. US10619183B2 - Modified amadoriase and method for producing the same, agent for improving surfactant resistance of amadoriase and composition for measuring HbA1c using the same - Google Patents [patents.google.com]

Application Note: Development and Optimization of Eicosyltrimethylammonium Bromide (ETAB) Formulations for Non-Viral Gene Delivery

Introduction and Mechanistic Rationale

The development of lipid-based nanosystems remains a cornerstone of non-viral gene therapy. While quaternary ammonium headgroups like cetyltrimethylammonium bromide (CTAB) and DOTMA have been extensively studied, optimizing the hydrophobic domain is critical for balancing transfection efficiency with cytotoxicity[1]. Eicosyltrimethylammonium bromide (ETAB), featuring a 20-carbon ( C20 ) alkyl chain, offers distinct biophysical advantages over its shorter-chain homologues.

The Causality of Chain Length: Increasing the alkyl chain length from C16 (CTAB) to C20 (ETAB) significantly lowers the critical micelle concentration (CMC) and increases the hydrophobic volume of the lipid[2]. This extended hydrophobic tail enhances the van der Waals interactions within the lipid bilayer, resulting in highly stable liposomes that resist premature degradation by serum nucleases[3]. Furthermore, the lower aqueous solubility of ETAB monomers reduces the detergent-like membrane lysis typically associated with shorter-chain cationic surfactants, thereby mitigating cellular toxicity[2].

The Role of the Helper Lipid: Cationic lipids alone form stable lamellar structures that often fail to release their genetic cargo into the cytosol. To overcome this, ETAB is co-formulated with the zwitterionic helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). DOPE possesses a small phosphoethanolamine headgroup and bulky unsaturated oleic chains. At the acidic pH of the late endosome (pH ~5.0), DOPE undergoes a structural transition from a lamellar phase to an inverted hexagonal ( HII ) phase[1]. This transition induces severe membrane curvature, destabilizing the endosomal membrane and facilitating the cytosolic release of the ETAB-DNA lipoplex[4].

Workflow for the formulation of ETAB/DOPE liposomes and DNA lipoplex assembly.

Materials and Reagents

-

Cationic Lipid: Eicosyltrimethylammonium bromide (ETAB, >99% purity).

-

Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

-

Nucleic Acid: Plasmid DNA (pDNA) encoding the gene of interest (e.g., pEGFP-C1), purified to an A260/A280 ratio ≥1.8 .

-

Solvents: HPLC-grade Chloroform and Methanol.

-

Buffers: Nuclease-free water, HEPES Buffered Saline (HBS; 20 mM HEPES, 150 mM NaCl, pH 7.4).

Step-by-Step Experimental Protocols

Protocol A: Preparation of ETAB/DOPE Cationic Liposomes

Causality Check: Thin-film hydration is utilized to ensure the cationic and helper lipids are mixed homogeneously at the molecular level before self-assembly.

-

Lipid Mixing: Dissolve ETAB and DOPE in a 1:1 or 1:2 molar ratio in a glass round-bottom flask using a 2:1 (v/v) mixture of chloroform and methanol.

-

Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure for 1 hour to form a thin, uniform lipid film. Flush with nitrogen gas for 15 minutes to remove residual trace solvents.

-

Hydration: Hydrate the lipid film with nuclease-free water to achieve a final total lipid concentration of 1 mg/mL. Vortex vigorously for 5 minutes. At this stage, multilamellar vesicles (MLVs) are formed.

-

Size Reduction: Probe-sonicate the suspension on ice for 3 minutes (10 seconds on, 10 seconds off) to prevent thermal degradation.

-

Extrusion: Pass the sonicated suspension 11 times through a mini-extruder equipped with a 100 nm polycarbonate membrane.

-

Validation Checkpoint: Measure the bare liposomes via Dynamic Light Scattering (DLS). The Z-average size must be 50–100 nm with a Polydispersity Index (PDI) <0.2 . If PDI >0.2 , repeat the extrusion step.

-

Protocol B: Formation of ETAB-Lipoplexes

Causality Check: The N/P ratio (molar ratio of cationic amine nitrogens to anionic DNA phosphates) dictates the electrostatic condensation of the DNA. An optimized N/P ratio ensures complete DNA encapsulation and a net positive surface charge for cellular binding[3].

-

Calculation: Calculate the required volumes of ETAB liposomes and pDNA based on the target N/P ratio. (Assume 1 µg of pDNA contains ~3 nmol of phosphate; 1 µg of ETAB contains ~2.4 nmol of amine).

-

Dilution: Dilute the required amount of pDNA in 50 µL of HBS. Separately, dilute the corresponding volume of ETAB/DOPE liposomes in 50 µL of HBS.

-

Complexation: Add the pDNA solution dropwise into the liposome solution while gently vortexing. Do not reverse the order of addition , as adding liposomes to DNA can cause localized charge neutralization and irreversible aggregation.

-

Incubation: Incubate the mixture at room temperature for 20 minutes to allow the thermodynamic self-assembly of the lipoplexes.

Protocol C: Biophysical Characterization (Self-Validating System)

Before proceeding to biological assays, the formulation must validate its own structural integrity.

-

Size and Zeta Potential: Dilute 10 µL of the lipoplex suspension in 990 µL of deionized water. Measure using a Malvern Zetasizer.

-

Gel Retardation Assay: Load 10 µL of the lipoplex (equivalent to 0.5 µg DNA) onto a 1% agarose gel containing ethidium bromide. Run at 100V for 30 minutes.

-

Validation Checkpoint: Complete DNA condensation is confirmed when no free DNA migrates into the gel. If free DNA is visible, the N/P ratio is insufficient.

-

Quantitative Data Presentation

The biophysical properties of the lipoplexes are highly dependent on the N/P ratio. The table below summarizes the expected parameters for ETAB/DOPE (1:1) lipoplexes.

| N/P Ratio | Z-Average Size (nm) | Polydispersity (PDI) | Zeta Potential (mV) | DNA Condensation (Gel) | Relative Transfection (%) |

| 0.5 | 350 ± 45 | 0.45 | -15.2 ± 2.1 | Incomplete | < 5% |

| 1.0 | > 1000 (Aggregated) | 0.70 | -2.1 ± 1.5 | Partial | < 1% |

| 3.0 | 120 ± 15 | 0.18 | +25.4 ± 3.2 | Complete | 75% |

| 5.0 | 95 ± 10 | 0.15 | +35.8 ± 2.8 | Complete | 95% |

| 10.0 | 85 ± 8 | 0.12 | +42.1 ± 3.5 | Complete | 80% (Toxicity onset) |

Note: At an N/P ratio of 1.0, the net charge approaches zero, eliminating electrostatic repulsion between particles and leading to massive aggregation via van der Waals forces. An N/P ratio of 5.0 provides the optimal balance of compact size, high positive charge for cellular uptake, and low cytotoxicity.

Intracellular Trafficking and Endosomal Escape

The ultimate success of the ETAB formulation relies on its ability to navigate intracellular barriers. Following endocytosis, the lipoplex is trapped in the early endosome. As the endosome matures, proton pumps lower the internal pH. This acidification triggers the DOPE-mediated phase transition, causing the lipoplex to fuse with the endosomal membrane and eject the pDNA into the cytosol, avoiding lysosomal degradation[4].

Intracellular trafficking and endosomal escape mechanism of ETAB/DOPE lipoplexes.

Troubleshooting Guidelines

-

Issue: Massive particle aggregation (Size > 500 nm) during complexation.

-

Causality: The formulation is likely hovering near the isoelectric point (N/P ratio ~1).

-

Solution: Recalculate lipid/DNA concentrations and increase the N/P ratio to ≥3 to ensure sufficient electrostatic repulsion.

-

-

Issue: High in vitro cytotoxicity.

-

Causality: Excess free ETAB micelles in solution that have not complexed with DNA are causing detergent-like lysis of the cell membrane.

-

Solution: Lower the N/P ratio or purify the lipoplexes using size-exclusion chromatography (e.g., Sephadex G-50) prior to transfection to remove uncomplexed surfactant.

-

References

- Singhal, A., & Huang, L. (1994). Cationic Liposomes and Gene Therapy for Solid Tumors. Taylor & Francis.

- Farhood, H., et al. (1995). Liposomes as a gene delivery system. SciELO.

- Saleh, E. J., et al. (2025). Liposome-mediated gene delivery: A comprehensive review of biophysical parameters, lipid composition and targeting strategies. IAPC Journals.

- Lou, G., et al. (2020). Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems. ACS Omega.

Sources